molecular formula C12H19N3 B1447598 3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine CAS No. 1540988-34-8

3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine

Cat. No.: B1447598
CAS No.: 1540988-34-8
M. Wt: 205.3 g/mol
InChI Key: VGKITYSVYVEVGT-UHFFFAOYSA-N
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Description

3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine is an organic compound that belongs to the class of imidazo[1,5-a]pyridines. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with a piperidine moiety attached to the imidazole ring.

Properties

IUPAC Name

3-piperidin-3-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-7-15-11(5-1)9-14-12(15)10-4-3-6-13-8-10/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKITYSVYVEVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CN=C2C3CCCNC3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylamine
  • (5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl)methyl(methyl)amine
  • Other imidazo[1,5-a]pyridine derivatives

Uniqueness

3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused ring system and piperidine moiety make it a versatile scaffold for various applications, distinguishing it from other similar compounds .

Biological Activity

3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological effects based on available literature.

Structural Characteristics

Chemical Structure : The compound is characterized by the presence of an imidazo[1,5-a]pyridine ring fused to a piperidine moiety. Its molecular formula is C12H19N3C_{12}H_{19}N_{3} with a molecular weight of 205.31 g/mol. The structural formula can be represented as follows:

SMILES C1CCN2C CN C2C3 CC CC C3 N C1\text{SMILES C1CCN2C CN C2C3 CC CC C3 N C1}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The methods often include cyclization reactions that form the imidazo ring structure and subsequent modifications to introduce the piperidine group.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. Below are notable findings:

Anticonvulsant Activity

Research indicates that imidazo[1,5-a]pyridine derivatives exhibit anticonvulsant properties. For instance, compounds similar to this compound have shown efficacy in models of epilepsy by modulating glutamate receptors .

Cytoprotective Effects

Studies have demonstrated that related imidazo[1,2-a]pyridine compounds possess cytoprotective effects against gastric ulcers by acting as antisecretory agents . This suggests that this compound might also exhibit similar protective properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the imidazo scaffold can significantly influence biological activity. For example:

CompoundActivity (IC50)Comment
Compound A< 500 nMEffective against GluA1o receptor
Compound B< 100 nMHigh brain penetration and stability

These findings underline the importance of specific functional groups in enhancing biological activity .

Case Studies

Several case studies have focused on the pharmacological profiles of imidazo[1,5-a]pyridine derivatives:

  • Study on Anticonvulsant Efficacy :
    • Objective : To evaluate the anticonvulsant effects in a mouse model.
    • Findings : The compound demonstrated significant protection against seizures induced by pentylenetetrazole.
    • : It suggests potential use in treating epilepsy .
  • Gastric Ulcer Protection :
    • Objective : Assess cytoprotective effects in ulcer models.
    • Findings : Showed reduced gastric acid secretion and enhanced mucosal defense.
    • : Indicates therapeutic potential for gastrointestinal protection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine
Reactant of Route 2
3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine

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